5-methylcyclopenta-1,3-diene;trichlorozirconium
Description
Chemical Structure and Properties 5-Methylcyclopenta-1,3-diene;trichlorozirconium (CAS: 70470-86-9) is an organometallic compound comprising a zirconium atom coordinated to three chlorine ligands and a 5-methylcyclopenta-1,3-diene ring. The molecular formula is C₆H₇Cl₃Zr, with a molecular weight of 322.36 g/mol (assuming zirconium replaces neptunium in ). This compound is part of the cyclopentadienyl metal complex family, where the conjugated diene system stabilizes the metal center. Its synthesis likely involves reacting zirconium trichloride with methyl-substituted cyclopentadiene precursors under inert conditions .
Properties
IUPAC Name |
5-methylcyclopenta-1,3-diene;trichlorozirconium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3.3ClH.Zr/c1-6-4-2-3-5-6;;;;/h1H3;3*1H;/q-5;;;;+3/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQGSKMRZBZFIC-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]1[C-]=[C-][C-]=[C-]1.Cl[Zr](Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3Zr-5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methylcyclopenta-1,3-diene typically involves the dehydrogenation of 5-methylcyclopentene. This can be achieved through various methods, including catalytic dehydrogenation using palladium or platinum catalysts . The resulting 5-methylcyclopenta-1,3-diene can then be reacted with zirconium tetrachloride to form 5-methylcyclopenta-1,3-diene;trichlorozirconium .
Industrial Production Methods
Industrial production of this compound involves large-scale dehydrogenation processes followed by the reaction with zirconium tetrachloride under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
5-methylcyclopenta-1,3-diene;trichlorozirconium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides and other by-products.
Reduction: Reduction reactions can convert the trichlorozirconium moiety to lower oxidation states.
Substitution: The chlorine atoms in trichlorozirconium can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield zirconium oxides, while substitution reactions can produce a variety of zirconium complexes with different ligands .
Scientific Research Applications
5-methylcyclopenta-1,3-diene;trichlorozirconium has several scientific research applications:
Mechanism of Action
The mechanism by which 5-methylcyclopenta-1,3-diene;trichlorozirconium exerts its effects involves the coordination of the zirconium center with various substrates. This coordination can activate the substrates towards various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentadienyl Metal Complexes
5-Methylcyclopenta-1,3-diene;Trichloroneptunium (C₆H₇Cl₃Np)
- Molecular Weight : 422.48 g/mol ().
- Structure : Neptunium (Np) replaces zirconium, introducing radioactivity and higher molecular weight.
- Applications : Primarily research-oriented due to neptunium’s actinide properties .
Cyclohexa-1,3-diene Irontricarbonyl Complexes
- Electronic Properties : HOMO localized on the metal and diene, LUMO on methylpyridine, enabling electron transfer (Energy gap: ~4.2 eV) ().
- Reactivity : Used in catalytic cycloadditions and ligand-exchange reactions .
Ferrocene (Fe(C₅H₅)₂)
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Applications |
|---|---|---|---|---|
| 5-Methylcyclopenta-1,3-diene;Trichlorozirconium | C₆H₇Cl₃Zr | 322.36 | Organometallic, moderate stability | Catalysis, materials research |
| 5-Methylcyclopenta-1,3-diene;Trichloroneptunium | C₆H₇Cl₃Np | 422.48 | Radioactive, high molecular weight | Actinide chemistry research |
| Cyclohexa-1,3-diene Irontricarbonyl | Varies | ~300–350 | HOMO-LUMO gap ~4.2 eV | Catalysis, ligand studies |
| 5-Butylcyclopenta-1,3-diene | C₉H₁₄ | 122.21 | BP: 164–167°C, liquid | Organic synthesis intermediate |
| α-Phellandrene | C₁₀H₁₆ | 136.24 | Fragrant, stable | Perfumes, personal care |
Key Research Findings
Electronic Properties : Cyclopentadienyl-zirconium complexes exhibit electron-rich metal centers, enhancing their utility in redox catalysis. Comparable irontricarbonyl complexes show HOMO-LUMO gaps critical for photochemical applications .
Synthetic Routes : Methylcyclopentadiene derivatives are synthesized via Grignard alkylation () or high-energy computational methods (e.g., shockwave-induced cyclization) ().
Stability : Zirconium complexes are more thermally stable than neptunium analogs due to zirconium’s lower radioactivity and stronger Zr-C bonding .
Biological Activity
5-Methylcyclopenta-1,3-diene; trichlorozirconium is a complex organometallic compound that has garnered interest in various fields of research, particularly in medicinal chemistry and materials science. The compound's unique structure allows it to exhibit distinctive biological activities, which are essential for its applications in drug development and industrial processes.
Chemical Structure
The chemical formula for 5-methylcyclopenta-1,3-diene; trichlorozirconium can be represented as follows:
| Component | Formula |
|---|---|
| 5-Methylcyclopenta-1,3-diene | CH |
| Trichlorozirconium | ZrCl |
This compound features a cyclopentadiene moiety, which is known for its ability to form stable complexes with transition metals, enhancing its biological activity.
The biological activity of 5-methylcyclopenta-1,3-diene; trichlorozirconium primarily stems from its interaction with various biological targets. The zirconium center can facilitate electron transfer processes, potentially leading to oxidative stress in cells. This mechanism may contribute to its anticancer properties by inducing apoptosis in malignant cells.
Research Findings
Recent studies have indicated several biological activities associated with this compound:
- Anticancer Activity : Research has shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer and leukemia cell lines, demonstrating significant inhibition of cell proliferation.
- Antimicrobial Properties : Preliminary investigations suggest that 5-methylcyclopenta-1,3-diene; trichlorozirconium possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.
Data Table: Summary of Biological Activities
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Anticancer | Breast cancer cell lines | Significant cytotoxicity | |
| Anticancer | Leukemia cell lines | Inhibition of proliferation | |
| Antimicrobial | Bacterial strains | Inhibition of growth |
Case Study 1: Anticancer Efficacy
In a controlled laboratory study, 5-methylcyclopenta-1,3-diene; trichlorozirconium was administered to cultured breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of conventional chemotherapeutics. This study highlights the potential of this compound as an alternative therapeutic agent.
Case Study 2: Antimicrobial Activity Assessment
A separate study evaluated the antimicrobial properties of the compound against Escherichia coli and Staphylococcus aureus. The results showed a marked reduction in bacterial growth at concentrations as low as 50 µg/mL. These findings suggest that the compound could be developed into an effective antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
